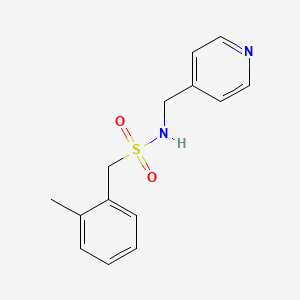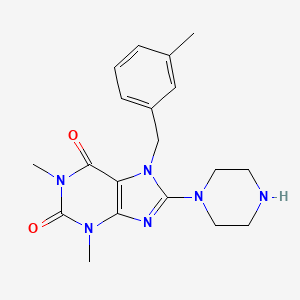![molecular formula C16H25NO4S B4426704 2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B4426704.png)
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine
Vue d'ensemble
Description
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine, also known as DMPPS, is a chemical compound that has been widely used in scientific research. DMPPS is a sulfonamide-based compound that was first synthesized in the 1980s and has since been used in various biochemical and physiological studies.
Mécanisme D'action
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine acts as a competitive inhibitor of TRPM8 and ASIC channels. It binds to the channels' pore region and prevents the influx of ions such as calcium and sodium, which are important for the channels' function. By blocking these channels, this compound can alter the sensation of cold temperatures and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of TRPM8 and ASIC channels in a dose-dependent manner. In vivo studies have shown that this compound can reduce the sensitivity to cold temperatures and pain in animal models. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine has several advantages for lab experiments. It is a potent and selective blocker of TRPM8 and ASIC channels, making it a valuable tool for studying the function and regulation of these channels. This compound is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, this compound has some limitations. It is a sulfonamide-based compound, which may limit its use in certain experiments. Additionally, this compound has a relatively short duration of action, which may require multiple applications in some experiments.
Orientations Futures
There are several future directions for research involving 2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine. One area of interest is the development of new TRPM8 and ASIC channel blockers based on the structure of this compound. Another area of interest is the investigation of the role of TRPM8 and ASIC channels in various physiological processes, such as pain, inflammation, and thermoregulation. Finally, the use of this compound in combination with other compounds may provide new insights into the regulation of ion channels and their physiological functions.
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of TRPM8 and ASIC channels. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a useful reagent for lab experiments. The future directions of this compound research are promising and may lead to new discoveries in the field of ion channel regulation and physiology.
Applications De Recherche Scientifique
2,6-dimethyl-4-[(3-methyl-4-propoxyphenyl)sulfonyl]morpholine has been widely used in scientific research as a tool to study the function and regulation of ion channels. Specifically, this compound has been used as a blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures and pain. This compound has also been used as a blocker of the acid-sensing ion channel (ASIC) family, which is involved in the sensation of pain and acidosis.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(3-methyl-4-propoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-5-8-20-16-7-6-15(9-12(16)2)22(18,19)17-10-13(3)21-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOAZZKDQLLNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426623.png)

![[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)
![methyl 2-[({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4426654.png)
![3-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4426660.png)
![5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4426672.png)
![6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426677.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4426694.png)
![5-methyl-3-(tetrahydro-2-furanylmethyl)-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4426701.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)-N-methylurea](/img/structure/B4426702.png)
![3-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4426703.png)
![N-benzyl-N-ethyl-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B4426705.png)